
Z-Asn(Xan)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Asn(Xan)-OH is a chemical compound with the molecular formula C25H22N2O6 and a molecular weight of 446.459. It is used for pharmaceutical testing and is available for purchase from various suppliers .
Molecular Structure Analysis
Z-Asn(Xan)-OH has a complex molecular structure with the molecular formula C25H22N2O6. The ChemSpider database provides a detailed analysis of its structure .
Physical And Chemical Properties Analysis
Z-Asn(Xan)-OH has a molecular weight of 446.452 and a density of 1.3±0.1 g/cm3 . Its boiling point is 667.9±65.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Microbial Astaxanthin Biosynthesis
Astaxanthin is a natural pigment known for its strong antioxidant activity and numerous health benefits to humans and animals . It is substantially more potent than β-carotene and about a thousand times more effective than vitamin E . Microbes such as the microalga, Haematococcus pluvialis, and the fungus Xanthophyllomyces dendrorhous, have been developed to produce astaxanthin . With advances in metabolic engineering, non-carotenogenic microbes, such as Escherichia coli and Saccharomyces cerevisiae, have been purposed to produce astaxanthin .
Astaxanthin in Aquaculture
Astaxanthin naturally occurs in many sea creatures such as trout, shrimp, and microalgae . It acts to protect hosts against environmental stress and adverse conditions . Astaxanthin was initially discovered in 1938 and was first used as a pigment for aquaculture .
Astaxanthin as a Food Supplement
Since 1991, astaxanthin has been approved as a coloring for food supplement . It has diverse biological activities and potential health benefits (e.g. antioxidant, anti-inflammatory, and antitumor activities) to humans and animals and have been extensively investigated .
Astaxanthin in Medicine
Astaxanthin has shown extremely strong antioxidative effects and significant preventive and therapeutic effects on cancer, diabetes, cardiovascular disease, etc . However, its application in the medical field is greatly limited due to its poor water solubility, unstable chemical properties and other shortcomings .
Astaxanthin Nano-based Drug Delivery System
In recent years, the nano-based drug delivery systems such as nanoparticles, liposomes, nanoemulsions, nanodispersions, and polymer micelles, have been used as Astaxanthin delivery carriers with great potential for clinical applications . These systems can enhance the stability and efficacy of Astaxanthin and achieve targeted delivery of Astaxanthin .
Astaxanthin in Cosmetics
Astaxanthin’s demand is increasing rapidly in food industries, medicine, cosmetics, and animal feeds . Its global market is expected to reach $2.57 billion worldwide by 2025 .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGUJYWDGWXJFG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asn(Xan)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

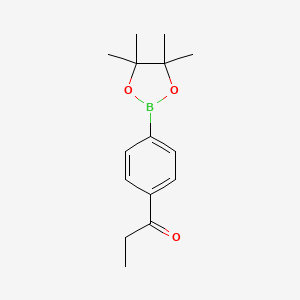

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)
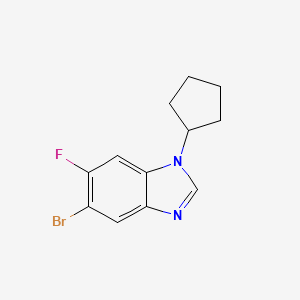

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

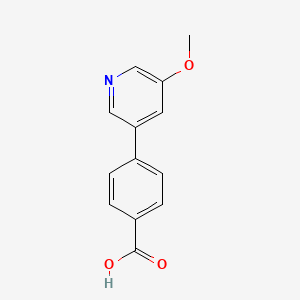

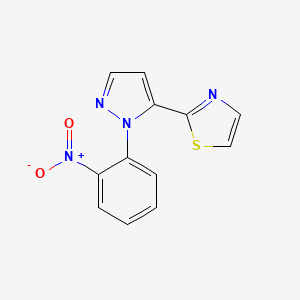
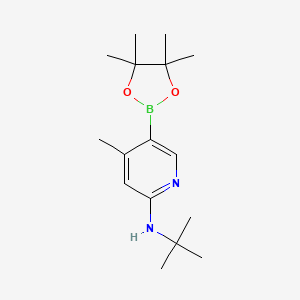
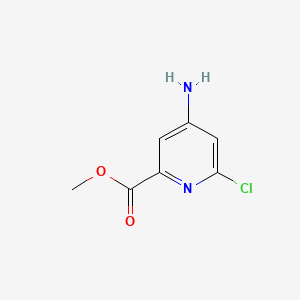
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)